

Application Notes and Protocols: Thioxanthone-Mediated Photopolymerization

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Introduction

Thioxanthone (TX) and its derivatives are a prominent class of Type II photoinitiators, widely utilized in free-radical and cationic photopolymerization processes.[1][2] These initiators are particularly valued for their high molar absorptivity in the near-UV region, making them suitable for applications such as printing inks, coatings, and 3D printing.[3][4][5] Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II initiators like **thioxanthone** require a co-initiator, typically a hydrogen donor such as an amine, to generate the initiating radical species upon photoexcitation.[1][6] This application note provides a detailed overview of the experimental setup, protocols, and characterization techniques for **thioxanthone**-mediated photopolymerization.

Mechanism of Action

The photoinitiation mechanism of **thioxanthone**-based systems generally proceeds through the following steps:

- Photoexcitation: Upon absorption of light, the **thioxanthone** molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
- Intersystem Crossing: The excited singlet state undergoes efficient intersystem crossing (ISC) to a more stable triplet state (T1).[1]

Methodological & Application

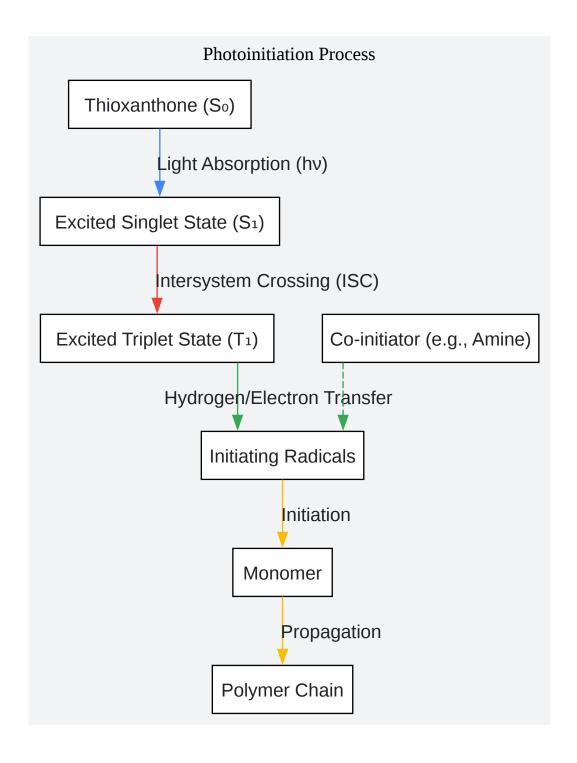




- Reaction with Co-initiator: The triplet state of thioxanthone interacts with a co-initiator (e.g., a tertiary amine). This interaction can involve an electron transfer followed by a proton transfer, or a direct hydrogen abstraction, to generate a ketyl radical and an aminoalkyl radical.[3]
- Initiation: The generated aminoalkyl radical is typically the primary species that initiates the polymerization of monomers.[3]

Some **thioxanthone** derivatives are designed as one-component systems, where the hydrogen-donating moiety is covalently attached to the **thioxanthone** chromophore, streamlining the formulation.[6][7]





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Caption: General mechanism of Type II thioxanthone-mediated photopolymerization.

Experimental Protocols



Monitoring Photopolymerization Kinetics using Real-Time FT-IR

This protocol describes how to monitor the polymerization of acrylate monomers in real-time.

Materials and Equipment:

- FT-IR Spectrometer (e.g., Nicolet 5700)[8]
- UV/Visible Light Source: LED (e.g., 385, 405, 420, 455 nm) or medium-pressure mercury lamp.[6][9][10][11]
- Monomer: e.g., Trimethylolpropane triacrylate (TMPTA), 1,6-hexanediol diacrylate (HDDA).
 [9][12]
- **Thioxanthone** Photoinitiator: e.g., 2-Isopropyl**thioxanthone** (ITX), or custom synthesized derivatives.
- Co-initiator: e.g., Ethyl 4-(dimethylamino)benzoate (EDB), N-methyldiethanolamine (MDEA). [4]
- Glass slides and spacers (for creating a thin film of controlled thickness).[8]

Procedure:

- Formulation Preparation: Prepare the photopolymerizable formulation by mixing the photoinitiator (e.g., 0.1-1% w/w), co-initiator (e.g., 1-2% w/w), and monomer.[9] Ensure thorough mixing to achieve a homogeneous solution.
- Sample Preparation: Place a drop of the formulation between two glass plates separated by a spacer of known thickness (e.g., 1.2 mm).[8] This creates a thin film for analysis.
- FT-IR Setup: Place the sample in the FT-IR spectrometer.
- Data Acquisition:
 - Record an initial IR spectrum before irradiation.



- Start the irradiation with the light source positioned to illuminate the sample.
- Continuously record IR spectra at fixed time intervals during irradiation.
- Monitoring Conversion: The conversion of the monomer is monitored by the decrease in the peak area of a characteristic functional group. For acrylates, this is often the C=C stretching vibration peak around 1637 cm⁻¹ or the twisting vibration around 810 cm⁻¹.[8][10]
- Data Analysis: Calculate the monomer conversion at each time point using the following formula: Conversion (%) = (A₀ A_t) / A₀ * 100 where A₀ is the initial peak area and A_t is the peak area at time t. Plot the conversion versus time to obtain the kinetic profile of the polymerization.[9]



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Caption: Workflow for monitoring photopolymerization kinetics with RT-FTIR.

Characterization of Photophysical Properties

Understanding the photophysical properties of the **thioxanthone** initiator is crucial for optimizing its performance.

- a. UV-Visible Absorption Spectroscopy:
- Purpose: To determine the absorption range and molar extinction coefficient (ε).
- Protocol: Dissolve the thioxanthone derivative in a suitable solvent (e.g., acetonitrile, chloroform).[9][10] Record the absorption spectrum using a UV-Vis spectrophotometer. The concentration should be adjusted to keep the absorbance within the linear range of the instrument (typically < 1).[6]



- b. Fluorescence and Phosphorescence Spectroscopy:
- Purpose: To study the excited state properties, including fluorescence quantum yield (Φf) and phosphorescence lifetime (τp).
- Protocol: Use a spectrofluorometer to record emission and excitation spectra.[6][10] Low-temperature measurements (77 K) are often required to observe phosphorescence.[7] The fluorescence quantum yield is typically low for **thioxanthone**s, which is indicative of efficient intersystem crossing.[3]
- c. Laser Flash Photolysis (LFP):
- Purpose: To directly observe the transient triplet state and measure its lifetime (τΤ).
- Protocol: Excite a deoxygenated solution of the thioxanthone derivative with a short laser pulse (e.g., 355 nm).[6][10] Monitor the transient absorption spectrum at different delay times. The decay of the triplet-triplet absorption signal (often around 630-640 nm) is used to calculate the triplet lifetime.[7][11]
- d. Cyclic Voltammetry (CV):
- Purpose: To determine the oxidation and reduction potentials of the initiator.
- Protocol: Perform CV in an appropriate solvent (e.g., acetonitrile) with a supporting electrolyte.[9][10] The measured potentials are used to calculate the free energy change (ΔGet) for the electron transfer process with the co-initiator, based on the Rehm-Weller equation.[9]
- e. Electron Paramagnetic Resonance (EPR) Spectroscopy:
- Purpose: To detect and identify the radical species generated during photoinitiation.
- Protocol: Irradiate a solution containing the photoinitiator, co-initiator, and a spin-trapping agent directly in the EPR resonator.[10][11] The spin trap reacts with the short-lived initiating radicals to form more stable radical adducts that can be detected by EPR.

Data Presentation



The following tables summarize key quantitative data for various **thioxanthone**-based systems.

Table 1: Photophysical Properties of Selected Thioxanthone Derivatives

Thioxant hone Derivativ e	λmax (nm)	Molar Absorptiv ity (ε) (M ⁻¹ cm ⁻¹)	Triplet Quantum Yield (ΦT)	Triplet Lifetime (τΤ) (μs)	Solvent	Referenc e(s)
Thioxantho ne (Unsubstitu ted)	380	6600	0.76	45	Benzene, Acetonitrile	[3]
Thioxantho ne Thioacetic Acid	384	3900	-	0.065	2- Methyltetra hydrofuran	[6]
Thiophene Extended TX	-	-	0.93	-	-	[3]
Thioxantho ne Acetic Acid	-	-	-	2.3	-	[7]
TXS (Siloxane Derivative)	-	-	-	2	Chloroform	[11]

Table 2: Performance in Free-Radical Photopolymerization



Photoinitiati ng System	Monomer	Light Source (Intensity)	Atmospher e	Final Conversion (%)	Reference(s
PI-2 / DMA	HDDA	Xenon Lamp (28 mW/cm²)	-	92	[12]
PI-2 (alone)	HDDA	Xenon Lamp (28 mW/cm²)	-	52	[12]
PI-2 / MDEA	TMPTA	Xenon Lamp	-	62	[12]
T-bis(AMe- SCF3) / EBPA	ТМРТА	LED @ 420 nm	-	42	[9]
TXS / lodonium Salt	MAPTMS/SO A (25/75)	LED @ 405 nm (100 mW/cm²)	Laminate	~70	[11]
TXS / lodonium Salt	MAPTMS/SO A (25/75)	LED @ 405 nm (100 mW/cm²)	Air	~35	[11]
TX-S- CH ₂ COOH (1.5x10 ⁻² M)	ММА	400W Hg Lamp	Air	14.4	[6]

Table 3: Performance in Cationic Photopolymerization

Photosensitize r / Co-initiator	Monomer	Light Source	Final Conversion (%)	Reference(s)
T-APh / IOD	UVACURE1500	LED @ 420 nm	High	[9]
T-AMe-SCF3 /	UVACURE1500	LED @ 455 nm	High	[9]
TXS / lodonium Salt	GPTMS/EPOX (25/75)	-	~100	[11]



Note: This document is intended as a general guide. Specific experimental conditions may need to be optimized for different **thioxanthone** derivatives, monomers, and applications.

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